molecular formula C12H15NO2 B3166166 Methyl 3-(pyrrolidin-2-yl)benzoate CAS No. 908334-14-5

Methyl 3-(pyrrolidin-2-yl)benzoate

Cat. No.: B3166166
CAS No.: 908334-14-5
M. Wt: 205.25 g/mol
InChI Key: IXMKHFGBZYSDRQ-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-2-yl)benzoate (CAS: 908334-14-5) is a benzoate ester derivative featuring a pyrrolidine ring attached at the 3-position of the aromatic core. Its hydrochloride salt (CAS: 1203681-57-5) is also commercially available, enhancing solubility for experimental applications .

Properties

IUPAC Name

methyl 3-pyrrolidin-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11/h2,4-5,8,11,13H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMKHFGBZYSDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696047
Record name Methyl 3-(pyrrolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908334-14-5
Record name Methyl 3-(2-pyrrolidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908334-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(pyrrolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrrolidin-2-yl)benzoate can be achieved through various methods. One common approach involves the N-arylation of pyrrolidines. For instance, pyrrolidine can be coupled with an aryl halide under transition-metal catalysis, such as palladium, to form the desired product. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide, under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can be more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(pyrrolidin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-2-yl)benzoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzoate ester may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Structural Analogs with Modified Heterocycles

Key structural analogs involve variations in the heterocyclic ring or substituent positioning:

Compound Name CAS Number Substituent/Heterocycle Similarity Score Key Properties/Applications
Methyl 3-((methylamino)methyl)benzoate 922163-35-7 Methylamino group at 3-position 0.88 Enhanced hydrophilicity
(S)-Methyl 4-(piperidin-2-yl)benzoate 1391547-09-3 Piperidine (6-membered ring) 0.77 Increased ring flexibility
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate - Pyridazine-phenethylamino group - Potential kinase inhibition

Key Observations :

  • Substituent Effects : Pyridazine-containing analogs (e.g., I-6230 in ) introduce aromatic nitrogen atoms, which may enhance π-π stacking interactions in receptor binding .

Functional Group Modifications

Variations in ester groups and side chains influence physicochemical properties:

Compound Name Ester Group Side Chain Melting Point/Solubility
Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride Methyl Pyrrolidine (HCl salt) High solubility in polar solvents
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate Ethyl 3-Methylisoxazole-phenethoxy Likely lower logP vs. methyl esters
Methyl 4-(trifluoromethyl)benzoate Methyl Trifluoromethyl Enhanced metabolic stability

Key Observations :

  • Ester Group : Methyl esters generally exhibit higher volatility and lower molecular weight compared to ethyl esters, impacting pharmacokinetics .
  • Electron-Withdrawing Groups : Trifluoromethyl substituents () improve metabolic stability and lipophilicity, whereas pyrrolidine enhances aqueous solubility in its protonated form .

Key Challenges :

  • Steric hindrance from the pyrrolidine ring may complicate synthetic steps compared to linear side chains (e.g., phenethylamino groups in ) .

Characterization Techniques

  • Mass Spectrometry : ESI–MS (e.g., m/z 438.1 for compound 4b) confirms molecular weights of analogs .

Biological Activity

Methyl 3-(pyrrolidin-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is characterized by a benzoate moiety attached to a pyrrolidine ring. The synthesis typically involves the esterification of benzoic acid with pyrrolidine derivatives. Recent advancements in synthetic methods have enabled the production of various derivatives, enhancing the compound's biological profile.

Antioxidant Activity

A study highlighted the antioxidant properties of related compounds, suggesting that this compound may exhibit similar effects. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Research indicates that compounds with similar structures can exhibit potent anticancer activity. For instance, derivatives of pyrrolidinyl benzoates have shown effectiveness against various cancer cell lines, including A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54925Induces apoptosis
Compound BMCF-730Inhibits proliferation
This compoundTBDTBDTBD

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Studies reveal that it can inhibit the growth of Gram-positive bacteria, including multidrug-resistant strains. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Further research is needed to elucidate its metabolic pathways and excretion processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(pyrrolidin-2-yl)benzoate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, pyrrolidine derivatives can be synthesized via heating a mixture of fluorobenzaldehyde analogs with pyrrolidine in DMF at 150°C, followed by extraction and purification using column chromatography . Optimization may involve adjusting reaction time, temperature, or stoichiometry of reagents. Potassium carbonate is often used as a base, and TLC (Rf analysis) monitors reaction progress .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the pyrrolidine ring (e.g., δ ~3.3 ppm for N-CH2 protons) and ester carbonyl (δ ~168 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis of the ester group or oxidation of the pyrrolidine ring. Stability tests via periodic HPLC analysis are recommended, especially if the compound exhibits hygroscopicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and stereochemistry. For example, the pyrrolidine ring’s chair conformation and ester group orientation can be confirmed. CCDC deposition (e.g., 1876881 for analogous compounds) ensures reproducibility .

Q. What strategies address contradictions in spectroscopic or computational data for this compound?

  • Methodology :

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs software) .
  • Dynamic NMR : Resolve rotational barriers or tautomerism in the pyrrolidine ring by variable-temperature NMR .
  • Crystallographic vs. computational geometry : Overlay X-ray structures with optimized computational models to identify discrepancies in dihedral angles .

Q. How can salt forms (e.g., hydrochloride) of this compound be synthesized and characterized?

  • Methodology : Salt formation involves reacting the free base with HCl in anhydrous ether. Characterization includes:

  • XRD : Confirm salt formation via lattice parameters (e.g., hydrochloride salts often show distinct PXRD patterns).
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .

Q. What are the potential applications of this compound in drug discovery, given structural analogs?

  • Methodology :

  • SAR Studies : Modify the benzoate or pyrrolidine moiety to explore bioactivity. For example, fluorinated analogs (e.g., 4-fluoro derivatives) enhance metabolic stability .
  • Targeted Screening : Use the compound as a scaffold for kinase inhibitors or GPCR ligands, leveraging its hydrogen-bonding capability from the ester and amine groups .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis Microwave-assisted reaction, TLC monitoringTime: 20–24 h; Temp: 150°C; Solvent: DMF/EtOAc
Purity Analysis HPLC (C18 column), UV detection at 254 nmMobile phase: 70:30 acetonitrile/water; RT: 8.5 min
Structural Analysis XRD (SHELXL), DFT calculationsR-factor: <0.05; Bond length precision: ±0.01 Å
Stability Testing Accelerated degradation studies (40°C/75% RH)HPLC purity retention after 30 days: >90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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